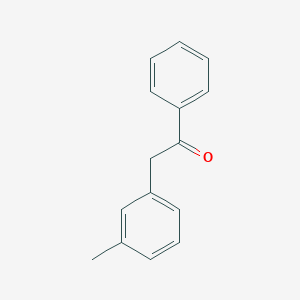

2-(3-Methylphenyl)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOYACBZHZVGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524756 | |

| Record name | 2-(3-Methylphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34403-03-7 | |

| Record name | 2-(3-Methylphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-(3-Methylphenyl)acetophenone

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Methylphenyl)acetophenone

Introduction: The Significance of Diaryl Ketone Scaffolds

This compound is an aromatic ketone featuring a diarylmethane scaffold. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. Aromatic ketones, such as acetophenone and its derivatives, serve as crucial precursors and intermediates in the synthesis of a wide range of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The reactivity of the ketone's carbonyl group and the adjacent methylene bridge allows for extensive functionalization, making it an ideal synthon for constructing more complex molecular architectures.[3]

Derivatives of acetophenone are utilized in the manufacturing of resins, fragrances, and even as key components in drug development, contributing to compounds with applications ranging from anticonvulsants to anti-inflammatory agents.[4][5] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, aimed at professionals engaged in chemical synthesis and drug discovery.

Part 1: Synthesis of this compound

The construction of the C-C bond between the carbonyl carbon and the benzene ring is the key challenge in synthesizing diaryl ketones. Several methodologies can be employed, but the Friedel-Crafts acylation remains a powerful and direct approach for forming such bonds.[6]

Strategic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the introduction of an acyl group onto an aromatic ring.[7][8] For the synthesis of this compound, this involves reacting benzene with a suitable acylating agent, such as 2-(3-methylphenyl)acetyl chloride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[9]

Causality of Experimental Design:

-

Choice of Acylating Agent: 2-(3-methylphenyl)acetyl chloride is chosen as it directly provides the required C₆H₅-C(O)-CH₂-C₆H₄-CH₃ backbone upon reaction with benzene.

-

Lewis Acid Catalyst: Anhydrous AlCl₃ is the quintessential catalyst for this reaction. It coordinates with the acyl chloride to generate a highly electrophilic acylium ion, which is necessary to overcome the aromatic stability of benzene.[1][10] The catalyst must be anhydrous as it reacts vigorously with water, which would deactivate it.[11]

-

Reaction Control: The reaction is highly exothermic. Therefore, it is initiated at a low temperature (0-5 °C) to control the reaction rate and prevent potential side reactions.[12]

An alternative, though more complex, route could involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13][14] This would typically involve coupling an organoboron species (e.g., a boronic acid) with an organohalide.[13][15] However, the Friedel-Crafts acylation is often more atom-economical and direct for this specific target.

Visualization: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Friedel-Crafts acylation.[11][12]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

2-(3-methylphenyl)acetyl chloride

-

Dry benzene (Caution: Benzene is a known carcinogen and should be handled in a fume hood with appropriate personal protective equipment)

-

Dichloromethane (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen). Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 2-(3-methylphenyl)acetyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature remains below 10 °C.[11]

-

Addition of Benzene: Once the acyl chloride addition is complete, add dry benzene (1.2 equivalents) dropwise via the dropping funnel.

-

Reaction Progression: After the addition of benzene, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[12] This step hydrolyzes the aluminum complexes and separates the product into the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with deionized water, 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[11]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[16]

Part 2: Characterization and Data Analysis

Confirming the structure and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a self-validating system for characterization.

Visualization: Characterization Workflow

Caption: General workflow for product purification and characterization.

Spectroscopic Data Interpretation

The following table summarizes the expected analytical data for this compound (C₁₅H₁₄O, Molecular Weight: 210.27 g/mol ).[17][18]

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~7.95 (d, 2H), ~7.50 (m, 3H), ~7.20 (m, 4H), 4.25 (s, 2H), 2.35 (s, 3H) | Protons on the phenyl ring adjacent to the carbonyl are deshielded. The other aromatic protons appear in the typical 7.0-7.5 ppm range. The singlet at 4.25 ppm corresponds to the benzylic methylene protons. The singlet at 2.35 ppm is from the methyl group on the tolyl ring. |

| ¹³C NMR | δ ~198 (C=O), ~137-128 (Aromatic C), ~45 (CH₂), ~21 (CH₃) | The carbonyl carbon is highly deshielded, appearing around 198 ppm.[19] Aromatic carbons resonate in the 128-140 ppm region. The methylene bridge carbon (CH₂) and the methyl carbon (CH₃) appear in the aliphatic region. |

| IR Spectroscopy | ~1685 cm⁻¹ (strong), ~3060-3030 cm⁻¹ (medium), ~2920 cm⁻¹ (medium) | A strong absorption band around 1685 cm⁻¹ is characteristic of an aryl ketone C=O stretch.[20] The bands at ~3050 cm⁻¹ correspond to aromatic C-H stretching, and the band at ~2920 cm⁻¹ is from the aliphatic C-H stretching of the methyl and methylene groups. |

| Mass Spectrometry | m/z = 210 [M]⁺, 105 [C₆H₅CO]⁺, 105 [CH₃C₆H₄CH₂]⁺, 77 [C₆H₅]⁺ | The molecular ion peak [M]⁺ should appear at m/z 210. Common fragmentation patterns include cleavage alpha to the carbonyl, resulting in the benzoyl cation (m/z 105) and the methylbenzyl cation (m/z 105), and further fragmentation to the phenyl cation (m/z 77).[21] |

Conclusion

This guide outlines a reliable and well-established method for the synthesis of this compound via Friedel-Crafts acylation. The causality behind each experimental step, from catalyst selection to reaction workup, has been detailed to provide a deeper understanding of the process. Furthermore, a comprehensive characterization workflow using NMR, IR, and mass spectrometry provides a robust framework for validating the identity and purity of the final product. The protocols and data presented herein serve as a valuable resource for researchers and scientists working on the synthesis of diaryl ketones and other complex organic molecules for applications in drug discovery and materials science.

References

-

Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the... Study Prep in Pearson+. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

-

Docsity. (2021). Experiment 1: Friedel-Crafts Acylation | Lab Reports Chemistry. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:34403-03-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetophenone. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of substituted indenones and indanones by Suzuki-Miyaura coupling/acid-promoted cyclization sequence. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000286 Acetophenone at BMRB. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. Retrieved from [Link]

-

Journal of Chemical Education. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

SpringerLink. (n.d.). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Retrieved from [Link]

-

Wikipedia. (2024). Acetophenone. Retrieved from [Link]

- Google Patents. (n.d.). RU2237055C2 - Method for preparing acetophenone (methylphenyl ketone).

-

ResearchGate. (2017). How to prepare 3-phenyl-2-propenenitrile from acetophenone? Retrieved from [Link]

- Google Patents. (n.d.). US4433173A - Acetophenone purification.

-

PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. docsity.com [docsity.com]

- 9. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. This compound | CAS#:34403-03-7 | Chemsrc [chemsrc.com]

- 18. This compound | 34403-03-7 [chemicalbook.com]

- 19. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. RU2237055C2 - Method for preparing acetophenone (methylphenyl ketone) - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Spectroscopic Guide to 2-(3-Methylphenyl)acetophenone

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-(3-Methylphenyl)acetophenone, also known as 3'-methyldeoxybenzoin. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this ketone. By integrating data interpretation with foundational experimental principles, this guide serves as a practical reference for the structural elucidation and characterization of this and similar aromatic ketones.

Molecular Overview

This compound (C₁₅H₁₄O) is an aromatic ketone with a molecular weight of 210.27 g/mol .[1] Its structure consists of a phenacyl group attached to a 3-methylphenyl (m-tolyl) moiety. Understanding its spectroscopic signature is crucial for its identification in synthesis, quality control, and metabolic studies.

Key Molecular Properties:

| Property | Value |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol [1] |

| CAS Number | 34403-03-7[1] |

| Structure | See Figure 1 |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,0!"]; C8 [label="C", pos="2.5,0!"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C", pos="3.5,0.866!"]; O1 [label="O", pos="2.5,-0.866!"]; CH3 [label="CH₃"];

// Benzene Ring 1 (Phenyl) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7;

// Ketone and Methylene Bridge C7 -- C8; C8 -- O1 [style=double]; C7 -- C9;

// Benzene Ring 2 (m-Tolyl) C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C11 -- CH3;

// Add implicit hydrogens for clarity (optional, as labels)// This is a simplified representation. }

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). The use of deuterated solvents is critical to avoid large, interfering signals from the solvent itself.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is chemically inert, soluble in most organic solvents, and its 12 equivalent protons produce a single, sharp signal at 0 ppm, serving as a universal reference point.[3][4]

-

Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment, ensuring high-resolution data.[3]

-

Processing: The acquired Free Induction Decay (FID) signal is converted into the frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene bridge protons, and the methyl group protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9 - 8.1 | Multiplet | 2H | H-ortho (Benzoyl) | Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield. |

| ~ 7.2 - 7.6 | Multiplet | 7H | H-meta, H-para (Benzoyl) & H-Aryl (m-Tolyl) | Aromatic protons on both rings overlap in this region, creating a complex multiplet. |

| ~ 4.2 | Singlet | 2H | -CH₂- (Methylene) | Protons on the carbon adjacent to two deshielding groups (carbonyl and aromatic ring) appear as a singlet. |

| ~ 2.3 | Singlet | 3H | -CH₃ (Methyl) | The methyl group protons on the tolyl ring are shielded and appear as a singlet. |

Note: The exact chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

The protocol is similar to ¹H NMR, though a higher concentration of the sample may be required due to the lower natural abundance of the ¹³C isotope. Spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 198 | C=O (Ketone) | The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of ketones.[5] |

| ~ 128 - 138 | Aromatic Carbons | Aromatic carbons typically resonate in this range. The exact shifts depend on their position and substitution. |

| ~ 45 | -CH₂- (Methylene) | The aliphatic methylene carbon appears in the expected upfield region. |

| ~ 21 | -CH₃ (Methyl) | The methyl carbon is the most shielded carbon and appears furthest upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation: The spectrum can be obtained from a neat sample (as a thin film between two salt plates, e.g., NaCl) or by preparing a potassium bromide (KBr) pellet containing a small amount of the compound.

-

Data Acquisition: The sample is placed in the path of an IR beam in an FTIR spectrometer. The instrument measures the frequencies at which the molecule absorbs IR radiation.

-

Analysis: The resulting spectrum plots transmittance versus wavenumber (cm⁻¹). Absorption bands are analyzed to identify specific bond types and functional groups.

The IR spectrum of this compound is dominated by features characteristic of an aromatic ketone.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~ 3100 - 3000 | C-H Stretch (Aromatic) | Medium-Weak | Indicates the presence of C-H bonds on the aromatic rings. |

| ~ 3000 - 2850 | C-H Stretch (Aliphatic) | Medium-Weak | Corresponds to the stretching of C-H bonds in the methylene and methyl groups. |

| ~ 1685 - 1690 | C=O Stretch (Ketone) | Strong, Sharp | This is the most diagnostic peak. Its position indicates a ketone carbonyl group conjugated with an aromatic ring, which lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[5][6] |

| ~ 1600, ~1450 | C=C Stretch (Aromatic) | Medium-Variable | Characteristic absorptions for the carbon-carbon double bonds within the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of ions derived from it.

-

Ionization: A dilute solution of the sample is introduced into the mass spectrometer. In Electron Ionization (EI), the most common technique for small molecules, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Fragmentation: The high energy of EI causes the molecular ion to be energetically unstable, leading to its fragmentation into smaller, charged ions and neutral radicals. This fragmentation occurs in predictable ways based on the molecule's structure.[7]

-

Analysis: The ions are separated by a mass analyzer based on their m/z ratio, and a detector measures their relative abundance.

The mass spectrum provides a unique fingerprint. The molecular ion peak confirms the molecular weight, and the fragmentation pattern helps to piece together the structure.

-

Molecular Ion (M⁺•): The peak corresponding to the intact molecule will appear at m/z = 210 .

-

Key Fragmentation Pathways: Ketones frequently undergo α-cleavage, where the bond adjacent to the carbonyl group breaks.[8][9]

Figure 2: Proposed main fragmentation pathways for this compound in EI-MS.

Table 4: Major Ions in the Mass Spectrum

| m/z | Proposed Ion | Formula | Significance |

| 210 | Molecular Ion | [C₁₅H₁₄O]⁺• | Confirms the molecular weight of the compound. |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ | Often the base peak . Results from α-cleavage with loss of the methylbenzyl radical. Its high stability makes it very abundant.[10] |

| 119 | Methylbenzyl Cation | [C₈H₉]⁺ | Results from the alternative α-cleavage with loss of the benzoyl radical. |

| 91 | Tropylium Cation | [C₇H₇]⁺ | A common rearrangement product from the methylbenzyl cation. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Formed by the loss of carbon monoxide (CO) from the benzoyl cation (m/z 105).[10] |

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

-

MS establishes the molecular formula (from the molecular ion at m/z 210) and suggests the presence of benzoyl (m/z 105) and methylbenzyl (m/z 119) moieties.

-

IR confirms the presence of a conjugated ketone functional group (strong peak at ~1685 cm⁻¹) and aromatic rings.

-

¹³C NMR validates the presence of a ketone carbonyl (~198 ppm), multiple aromatic carbons, a methylene carbon, and a methyl carbon.

-

¹H NMR provides the final structural details, showing the connectivity and relative numbers of protons: two aromatic rings, a methylene bridge connecting them, and a methyl group on one of the rings, consistent with the proposed structure.

Together, these techniques provide unambiguous evidence for the structure of this compound, demonstrating a self-validating analytical workflow.

References

- Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (2024).

- Ketone IR Spectroscopy Analysis - Berkeley Learning Hub. (2024).

- IR Spectroscopy Tutorial: Ketones - University of Calgary.

- Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024).

- Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.

- NMR Solvents - Sigma-Aldrich.

- Fragmentation (mass spectrometry) - Wikipedia.

- Chemical Shift: Internal References and Solvent Effects - JoVE. (2024).

- Notes on NMR Solvents - University of Wisconsin-Madison.

- This compound | 34403-03-7 - ChemicalBook. (2023).

- Mass spectral interpretation - University of Arizona.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents - ACS Publications. (2016).

Sources

- 1. This compound | 34403-03-7 [chemicalbook.com]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. asdlib.org [asdlib.org]

An In-Depth Technical Guide to the Physical Properties of 2-(3-Methylphenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylphenyl)acetophenone, a substituted aromatic ketone, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. As a structural analog of other biologically active acetophenone derivatives, a thorough understanding of its physical properties is paramount for its application in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and offers insights into the interpretation of its spectral data.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is systematically named 1-phenyl-2-(3-methylphenyl)ethan-1-one. Its molecular structure, depicted below, consists of a central ethanone core bonded to a phenyl group and a 3-methylphenyl (or m-tolyl) group.

Caption: Molecular structure of this compound.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values are essential for predicting the compound's behavior in various physical and chemical processes.

| Property | Value | Source |

| CAS Number | 34403-03-7 | [1] |

| Molecular Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Boiling Point | 337.3 °C at 760 mmHg | [2] |

| Density | 1.062 g/cm³ | [2] |

| Melting Point | Not available | |

| Solubility | Insoluble in water; Soluble in ethanol (predicted) |

Experimental Methodologies and Scientific Rationale

The accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental protocols for measuring the key physical properties of aromatic ketones like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Heating and Observation: The sample is heated at a slow, controlled rate (1-2°C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: The slow heating rate is crucial to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement. A wide melting range typically indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Caption: Workflow for Melting Point Determination.

Solubility Analysis

Solubility is a key parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties, as well as providing a basis for purification and formulation.

Experimental Protocol: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A set volume of various solvents (e.g., 1 mL of water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH) is added to each test tube.

-

Observation: The tubes are agitated, and the dissolution of the solid is observed.

-

Classification: The compound is classified as soluble, partially soluble, or insoluble in each solvent.

Causality Behind Experimental Choices: The choice of solvents with varying polarities and pH allows for a systematic assessment of the compound's intermolecular forces and the presence of acidic or basic functional groups. For instance, solubility in 5% aq. NaOH would suggest an acidic proton, while solubility in 5% aq. HCl would indicate a basic nitrogen atom. Aromatic ketones like this compound are expected to be insoluble in water due to their largely nonpolar structure and soluble in organic solvents like ethanol.[3]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features for this compound:

-

Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings. The substitution pattern will lead to complex splitting patterns.

-

Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm, integrating to two protons.

-

Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm, integrating to three protons.

Expected ¹³C NMR Spectral Features for this compound:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-200 ppm.[4]

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm.

-

Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm.

-

Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands for this compound:

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers the frequency compared to a non-conjugated ketone.[5]

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

Caption: Spectroscopic analysis workflow for structural determination.

Conclusion

References

-

CSUB, Lab 14: Qualitative Organic Analysis. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of Calgary, Solubility of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts, 8: Identification of Unknowns (Experiment). Available at: [Link]

-

Chemsrc, this compound | CAS#:34403-03-7. Available at: [Link]

-

Scribd, Acetophenone 13C NMR Analysis | PDF. Available at: [Link]

-

YouTube, Proton NMR Spectra of Acetophenone || No. Of Signals || Intensity Ratio || B.Sc And M.Sc Students. Available at: [Link]

-

IJESI, “Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR .”. Available at: [Link]

-

StudyRaid, Understand iR Spectroscopy Features of Acetophenone. Available at: [Link]

Sources

2-(3-Methylphenyl)acetophenone chemical structure elucidation

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-(3-Methylphenyl)acetophenone

Abstract

The definitive identification of a molecule's chemical structure is a cornerstone of chemical research, drug discovery, and materials science. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound (CAS No. 34403-03-7), a diaryl ketone of interest in organic synthesis.[1][2][3][4][5] This document moves beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. We will explore the causality behind experimental choices, detail validated protocols, and demonstrate how disparate data streams are synthesized to construct an unambiguous molecular portrait. This guide is intended for researchers and professionals who require not only the "how" but the "why" of structural characterization.

Introduction: The Analytical Imperative

This compound, with the molecular formula C₁₅H₁₄O, is a valuable building block in the synthesis of various heterocyclic compounds and other complex organic scaffolds.[6][7] Its structure incorporates a ketone carbonyl group, a methylene bridge, a monosubstituted phenyl ring, and a meta-substituted tolyl group. Accurate structural confirmation is paramount, as isomeric impurities could drastically alter chemical reactivity and biological activity.

Caption: A logical workflow for unambiguous structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Expertise & Causality: We begin with Mass Spectrometry (MS) because it provides the most direct route to two fundamental properties: the molecular weight and, through high-resolution analysis, the molecular formula. This information establishes the elemental "parts list" we will assemble using other techniques. For a molecule like this compound, electron ionization (EI) is an effective method as it induces reproducible fragmentation, offering valuable structural clues.[10][11]

The fragmentation of acetophenone derivatives is well-characterized and typically dominated by alpha-cleavage at the carbonyl group.[12][13][14] This predictable behavior allows us to anticipate key fragments and use their presence (or absence) to validate our proposed structure.

Predicted Fragmentation Pattern

The molecular ion [M]⁺ peak for C₁₅H₁₄O is expected at a mass-to-charge ratio (m/z) of 210.27.[1] Key fragmentation pathways include:

-

Alpha-Cleavage (Path A): Cleavage of the bond between the carbonyl carbon and the methylene carbon yields a stable benzoyl cation.

-

Alpha-Cleavage (Path B): Cleavage of the bond between the methylene carbon and the tolyl group yields a 3-methylbenzyl (or tolylmethyl) cation.

-

Further Fragmentation: The benzoyl cation can lose a neutral carbon monoxide (CO) molecule to form a phenyl cation.

Sources

- 1. This compound | 34403-03-7 [chemicalbook.com]

- 2. This compound | 34403-03-7 [amp.chemicalbook.com]

- 3. This compound | CAS#:34403-03-7 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 34403-03-7 [m.chemicalbook.com]

- 5. 34403-03-7|this compound|BLDpharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. H2O2-mediated room temperature synthesis of 2-arylacetophenones from arylhydrazines and vinyl azides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. fiveable.me [fiveable.me]

- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. app.studyraid.com [app.studyraid.com]

- 13. m.youtube.com [m.youtube.com]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Introduction: The Significance of the 2-Arylacetophenone Scaffold

An In-depth Technical Guide to the Synthesis and Analysis of 2-(3-Methylphenyl)acetophenone and Its Analogs

Executive Summary: The 2-phenylacetophenone scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide array of biological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, characterization, and potential applications of a representative member of this class, this compound, and its analogs. We delve into multiple synthetic strategies, from classic Friedel-Crafts reactions to modern palladium-catalyzed cross-couplings and innovative aryne-based methods. Each section is grounded in established chemical principles, offering not just protocols but the expert rationale behind them. Detailed methodologies for structural characterization and a discussion of the scaffold's relevance in drug discovery are included to equip scientists with the foundational knowledge required for further exploration and development in this chemical space.

Acetophenones are a class of organic compounds that feature a ketone group attached to a phenyl ring.[1] This simple aromatic ketone structure serves as a fundamental building block in the synthesis of numerous pharmaceuticals, fragrances, and resins.[1][2] Natural-derived acetophenones, found in over 24 plant families, exhibit a remarkable range of pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties, making them attractive starting points for drug discovery.[3]

Within this broad class, the 2-phenylacetophenone (deoxybenzoin) core is of particular interest. It consists of an acetophenone structure with a second phenyl ring attached to the α-carbon. This scaffold is not merely a synthetic curiosity; it is associated with significant biological functions. For instance, 2-phenylacetophenone itself has been identified as a broad-spectrum efflux pump inhibitor, a mechanism that can counteract antibiotic resistance in bacteria.[4] Furthermore, derivatives of this scaffold are explored as potent enzyme inhibitors and hold potential for treating a variety of human diseases.[5][6]

This guide focuses on this compound (CAS 34403-03-7)[7][8][9][10] as a model compound to explore the synthesis and analysis of this important class of molecules. The strategic placement of the methyl group on the second phenyl ring allows us to discuss regioselectivity and the impact of substitution on both synthetic strategy and potential biological activity. By understanding the discovery pipeline for this compound and its analogs, from synthetic conception to biological evaluation, researchers can better navigate the development of novel therapeutics based on the 2-arylacetophenone framework.

Core Synthetic Strategies: A Comparative Analysis

The effective synthesis of 2-arylacetophenones is critical for generating analogs for screening and lead optimization. Several distinct strategies exist, each with its own set of advantages and limitations. The choice of method is often dictated by the availability of starting materials, desired functional group tolerance, and scalability.

Strategy A: Friedel-Crafts Acylation

The Friedel-Crafts reaction, first reported in 1877, is a cornerstone of aromatic chemistry for forming C-C bonds.[11][12] The acylation variant is a direct method to synthesize aryl ketones. To produce a 2-arylacetophenone, this reaction can be envisioned as the acylation of a substituted benzene (like toluene) with a phenylacetyl halide.

Mechanistic Rationale: The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum trichloride (AlCl₃), activates the acyl halide to form a highly electrophilic acylium ion.[13][14] The aromatic ring of the substrate then attacks this electrophile, forming a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final ketone product. The use of stoichiometric amounts of AlCl₃ is often necessary because it complexes with the product ketone, preventing it from deactivating the catalyst.[13]

Protocol 2.1: Generalized Friedel-Crafts Acylation for 2-Arylacetophenones

-

Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are critical as moisture deactivates the AlCl₃ catalyst.[13]

-

Catalyst Suspension: To a stirred solution of the aromatic substrate (e.g., toluene) in a suitable anhydrous solvent (e.g., carbon disulfide or dichloromethane)[15], carefully add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) at 0 °C.

-

Reagent Addition: Slowly add phenylacetyl chloride (1.0 equivalent) dropwise to the suspension, maintaining the temperature at 0 °C to control the initial exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.[16]

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[12] This step hydrolyzes the aluminum complexes and separates the organic product from the inorganic salts.

-

Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two times. Combine the organic layers, wash with 5% sodium hydroxide solution and then with brine, and dry over anhydrous magnesium sulfate.[12]

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-arylacetophenone.[13]

Strategy B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A more modern and versatile approach for constructing the C-C bond between the two aryl rings is the Suzuki-Miyaura cross-coupling reaction.[17] This Nobel Prize-winning reaction involves the coupling of an organoboron species (like a boronic acid) with an organohalide, catalyzed by a palladium complex.[17] For our target, this translates to coupling 3-methylphenylboronic acid with a 2-haloacetophenone.

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition , where the palladium(0) catalyst inserts into the aryl halide bond; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium(II) center; and (3) Reductive Elimination , where the two organic groups couple to form the new C-C bond, regenerating the palladium(0) catalyst.[18] The presence of a base is crucial for activating the boronic acid to facilitate the transmetalation step.[19]

Protocol 2.2: Generalized Suzuki-Miyaura Coupling for 2-Arylacetophenones

-

Reaction Setup: To a Schlenk flask, add the aryl halide (e.g., 2-bromoacetophenone, 1.0 equivalent), the arylboronic acid (e.g., 3-methylphenylboronic acid, 1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).[20][21]

-

Solvent Addition: Degas a suitable solvent system (e.g., a mixture of DME and water)[21] by bubbling with argon for 15-20 minutes. Add the degassed solvent to the flask via cannula.

-

Reaction Progression: Heat the reaction mixture under an inert atmosphere at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

-

Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to afford the desired 2-arylacetophenone.

Strategy C: Grignard Reaction and Aryne Transformations

For creating a diverse library of analogs, a divergent strategy involving aryne intermediates offers significant advantages.[22] This advanced method uses a Grignard reaction to create an alcohol intermediate, which can then be induced to generate a highly reactive aryne via C-C bond cleavage.[23][24]

Mechanistic Rationale: The synthesis begins with a Grignard reaction between an aryl Grignard reagent and a ketone to form a tertiary alcohol.[23] This alcohol is designed with a leaving group (e.g., triflyloxy) ortho to the newly formed C-C bond. Upon treatment with a base, the alcohol facilitates a C-C bond cleavage, eliminating the carbonyl-containing fragment and generating a benzyne intermediate. This reactive aryne can then be trapped with various arynophiles to rapidly build molecular complexity, yielding a wide range of α-arylacetophenone derivatives.[22] The choice of solvent is critical in the initial Grignard step to prevent side reactions.[23]

Comparative Workflow of Synthetic Routes

The selection of a synthetic route is a critical decision based on project goals. The Friedel-Crafts method is powerful for large-scale synthesis of specific targets but can lack functional group tolerance. The Suzuki coupling offers exceptional versatility and tolerance, making it ideal for medicinal chemistry applications. The aryne-based strategy provides a platform for diversity-oriented synthesis, enabling the rapid creation of novel analog libraries from a common intermediate.

Structural Characterization and Data

Unequivocal structural confirmation is essential. A combination of spectroscopic techniques is employed to verify the identity and purity of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, including chemical shift, integration (proton count), and multiplicity (coupling). ¹³C NMR identifies the number and electronic environment of unique carbon atoms. For this compound, one would expect characteristic signals for the aromatic protons, the benzylic methylene (-CH₂-) protons, and the methyl protons on the tolyl group.[25][26]

-

Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. The most prominent peak for an acetophenone derivative is the strong carbonyl (C=O) stretch, typically appearing around 1685 cm⁻¹.[27][28]

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[29]

| Parameter | This compound | Data Reference |

| Molecular Formula | C₁₅H₁₄O | [7][9] |

| Molecular Weight | 210.27 g/mol | [7][9] |

| Boiling Point | 337.3 °C at 760 mmHg | [10] |

| ¹H NMR (Expected) | δ ~8.0-7.2 (m, 9H, Ar-H), ~4.2 (s, 2H, -CH₂-), ~2.3 (s, 3H, Ar-CH₃) | [26] |

| ¹³C NMR (Expected) | δ ~198 (C=O), ~145-125 (Ar-C), ~45 (-CH₂-), ~21 (Ar-CH₃) | [25] |

| IR (Expected) | ~1685 cm⁻¹ (C=O stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2920 cm⁻¹ (Aliphatic C-H stretch) | [28] |

Table 1: Physicochemical and Spectroscopic Data for the Target Compound.

Biological Context and Drug Development Potential

The 2-arylacetophenone scaffold is a valuable starting point for drug discovery programs due to its documented biological activities and synthetic tractability.

Known Biological Activities and Therapeutic Targets

Derivatives of the parent acetophenone structure are known to possess a wide spectrum of biological activities.[2] The 2-phenylacetophenone core, specifically, has been investigated for several therapeutic applications:

-

Antimicrobial Agents: As mentioned, the core structure can inhibit bacterial efflux pumps, potentially reversing multidrug resistance.[4]

-

Enzyme Inhibition: Analogs have been designed as potent inhibitors of enzymes like eosinophil peroxidase, which is implicated in inflammatory diseases.[6] Other acetophenone derivatives act as inhibitors of phosphodiesterases (PDEs), which are important targets for various conditions.[29]

-

Anti-inflammatory Activity: The structurally related 2-anilinophenylacetic acids (analogs of Diclofenac) are potent nonsteroidal anti-inflammatory drugs (NSAIDs) whose activity is linked to cyclooxygenase (COX) enzyme inhibition.[5]

-

Anticancer Potential: Various acetophenone derivatives have shown cytotoxic activity against cancer cell lines.[3] For example, 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives have been developed as TRPM4 inhibitors for treating prostate cancer.[30]

Structure-Activity Relationships (SAR) and Diversity-Oriented Synthesis

The ability to synthesize a wide range of analogs is key to developing a robust Structure-Activity Relationship (SAR). By systematically modifying the substitution patterns on both phenyl rings of the 2-arylacetophenone scaffold, researchers can probe the molecular interactions with a biological target and optimize for potency, selectivity, and pharmacokinetic properties. The use of amino acetophenones as building blocks for the Diversity-Oriented Synthesis (DOS) of natural product analogs like flavones and coumarins highlights the versatility of this chemical class in generating molecular libraries for high-throughput screening.[31]

A Typical Biological Screening Workflow

Once a library of this compound analogs is synthesized, it enters a screening cascade to identify lead compounds. This process is a funnel, starting with broad screening and progressing to more specific and complex assays.

Conclusion and Future Outlook

This compound and its analogs represent a synthetically accessible and biologically relevant class of molecules. This guide has detailed the primary synthetic routes, highlighting the strategic advantages of both classical and modern methodologies. The provided protocols and characterization data serve as a robust starting point for researchers entering this field. The true potential of the 2-arylacetophenone scaffold lies in its capacity for diversification. Future efforts should focus on leveraging high-throughput synthesis and screening to build comprehensive SAR models. Exploring novel therapeutic targets and developing analogs with optimized drug-like properties will continue to be a fruitful area of investigation for drug development professionals.

References

-

Scribd. Synthesis of Acetophenone. Available from: [Link].

-

StudyRaid. Understand friedel-Crafts Acylation Route to Acetophenone. Available from: [Link].

-

Chemsrc. 2-Phenylacetophenone | CAS#:451-40-1. Available from: [Link].

-

Pearson+. Show how Friedel–Crafts acylation might be used to synthesize the.... Available from: [Link].

-

Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link].

-

Biological Magnetic Resonance Bank. bmse000286 Acetophenone at BMRB. Available from: [Link].

-

ResearchGate. Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones | Request PDF. Available from: [Link].

-

Semantic Scholar. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones.. Available from: [Link].

-

RSC Publishing. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Available from: [Link].

-

Wikipedia. Acetophenone. Available from: [Link].

-

Future Medicine. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available from: [Link].

-

RSC Publishing. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond. Available from: [Link].

-

Wikipedia. Suzuki reaction. Available from: [Link].

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

-

MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available from: [Link].

-

PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available from: [Link].

-

PMC. Natural-derived acetophenones: chemistry and pharmacological activities. Available from: [Link].

-

Royal Society of Chemistry. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Available from: [Link].

-

PrepChem.com. Preparation of acetophenone. Available from: [Link].

-

Scholars Research Library. Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Available from: [Link].

-

Homework.Study.com. How can you prepare acetophenone (methyl phenyl ketone) from the following starting materials?. Available from: [Link].

-

ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. | Request PDF. Available from: [Link].

-

IJESI. “Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR .”. Available from: [Link].

-

Scribd. Synthesis of Acetophenone Derivatives | PDF | Acetic Acid | Solubility. Available from: [Link].

-

ResearchGate. Reactions of acetophenone derivatives (for the reaction condition, see.... Available from: [Link].

-

Chemsrc. This compound | CAS#:34403-03-7. Available from: [Link].

-

PubMed. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Available from: [Link].

-

PubMed. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Available from: [Link].

- Google Patents. US6956132B2 - Process for producing 2-phenylacetophenone derivatives and precursors therefor.

Sources

- 1. Acetophenone - Wikipedia [en.wikipedia.org]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Phenylacetophenone | CAS#:451-40-1 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 34403-03-7 [chemicalbook.com]

- 8. This compound | 34403-03-7 [amp.chemicalbook.com]

- 9. 34403-03-7|this compound|BLDpharm [bldpharm.com]

- 10. This compound | CAS#:34403-03-7 | Chemsrc [chemsrc.com]

- 11. scribd.com [scribd.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. app.studyraid.com [app.studyraid.com]

- 14. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 15. prepchem.com [prepchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. semanticscholar.org [semanticscholar.org]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06769J [pubs.rsc.org]

- 24. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. 2-(4-METHYLPHENYL)ACETOPHENONE(2430-99-1) 13C NMR spectrum [chemicalbook.com]

- 26. 2-(4-METHYLPHENYL)ACETOPHENONE(2430-99-1) 1H NMR spectrum [chemicalbook.com]

- 27. scribd.com [scribd.com]

- 28. 2-Phenylacetophenone(451-40-1) IR Spectrum [chemicalbook.com]

- 29. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

The Synthetic Landscape of 2-(3-Methylphenyl)acetophenone: A Technical Guide for Chemical Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(3-Methylphenyl)acetophenone (CAS No. 34403-03-7), a valuable ketone intermediate in the development of novel pharmaceutical agents and fine chemicals. This document explores the core chemical principles, step-by-step experimental protocols, and comparative analysis of three primary synthetic routes: Friedel-Crafts acylation, Suzuki-Miyaura cross-coupling, and Grignard reagent addition. By delving into the mechanistic underpinnings and practical considerations of each method, this guide aims to equip researchers, scientists, and drug development professionals with the requisite knowledge for the efficient and informed synthesis of this target molecule.

Introduction

This compound, also known as 2-(m-tolyl)acetophenone, is an aromatic ketone featuring a phenacyl group substituted with a meta-tolyl moiety. Its structural motif is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the ketone functional group and the potential for further elaboration of the biaryl-like scaffold. The strategic synthesis of this and related compounds is paramount for the exploration of new chemical entities with potential therapeutic applications. This guide provides a detailed examination of the most pertinent synthetic methodologies, offering field-proven insights into experimental design and execution.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to specific functional groups. This section will elaborate on three prominent methods.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[1] In the context of synthesizing this compound, this would typically involve the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.

Reaction Principle: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acyl halide or anhydride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to yield the desired ketone.[2]

A plausible Friedel-Crafts approach to this compound is the acylation of benzene with 3-methylphenylacetyl chloride.

Diagram of the Friedel-Crafts Acylation Workflow:

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Aluminum chloride is highly hygroscopic and reacts violently with water. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and ensure reaction efficiency.

-

Low Temperature: The initial reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic formation of the acylium ion-Lewis acid complex and to minimize potential side reactions.[3]

-

Acidic Work-up: The reaction is quenched with a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex with the ketone product and to separate the inorganic salts into the aqueous layer.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Formation of Acylium Ion: Cool the suspension to 0-5 °C in an ice bath. Add a solution of 3-methylphenylacetyl chloride (1.0 eq.) in the anhydrous solvent dropwise via the dropping funnel over 15-30 minutes.

-

Addition of Aromatic Substrate: To this mixture, add benzene (as both reactant and solvent) dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts dissolve.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with the organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Challenges: A significant challenge in Friedel-Crafts reactions with substituted benzenes is controlling regioselectivity. If, for instance, m-xylene were to be acylated with phenylacetyl chloride, a mixture of isomers could be formed due to the directing effects of the two methyl groups.

Suzuki-Miyaura Cross-Coupling: A Versatile Alternative

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.[5]

Reaction Principle: The catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of an organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6]

A viable Suzuki approach for this compound would be the coupling of 3-methylphenylboronic acid with 2-bromoacetophenone.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine 2-bromoacetophenone (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent and Degassing: Add a solvent system, typically a mixture of toluene and water. Purge the mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Grignard Reaction: A Nucleophilic Addition Approach

The Grignard reaction provides a classic and reliable method for the synthesis of ketones through the nucleophilic addition of an organomagnesium halide to a suitable electrophile.[7]

Reaction Principle: A Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon of a nitrile or a Weinreb amide. The resulting intermediate is then hydrolyzed to yield the ketone.

For the synthesis of this compound, one could consider the reaction of phenylmagnesium bromide with 3-methylphenylacetonitrile.

Diagram of the Grignard Reaction Workflow:

Caption: Workflow for the Grignard synthesis of ketones.

Experimental Protocol: Grignard Reaction with a Nitrile

-

Grignard Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether or THF.

-

Nitrile Addition: In a separate flask, dissolve 3-methylphenylacetonitrile (1.0 eq.) in anhydrous diethyl ether.

-

Reaction: Add the prepared Grignard reagent (1.1-1.5 eq.) dropwise to the stirred nitrile solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 2-4 hours.

-

Hydrolysis (Work-up): Cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine salt.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties:

| Property | Value |

| CAS Number | 34403-03-7 |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

Spectroscopic Data (Predicted):

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 8.00-7.90 (m, 2H, Ar-H)

-

δ 7.60-7.40 (m, 3H, Ar-H)

-

δ 7.30-7.00 (m, 4H, Ar-H)

-

δ 4.25 (s, 2H, -CH₂-)

-

δ 2.35 (s, 3H, -CH₃)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 197.5 (C=O)

-

δ 138.0 (Ar-C)

-

δ 137.0 (Ar-C)

-

δ 135.0 (Ar-C)

-

δ 133.0 (Ar-CH)

-

δ 129.0 (Ar-CH)

-

δ 128.5 (Ar-CH)

-

δ 128.0 (Ar-CH)

-

δ 127.0 (Ar-CH)

-

δ 45.0 (-CH₂-)

-

δ 21.5 (-CH₃)

Conclusion

This technical guide has detailed three robust synthetic methodologies for the preparation of this compound. The Friedel-Crafts acylation offers a direct, albeit potentially less selective, route. The Suzuki-Miyaura cross-coupling provides a highly versatile and functional group tolerant alternative, while the Grignard reaction represents a classic and effective nucleophilic addition pathway. The choice of the optimal synthetic strategy will depend on the specific constraints and objectives of the research endeavor. The provided protocols and mechanistic insights are intended to serve as a valuable resource for chemists engaged in the synthesis of this and related molecular scaffolds.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride. BenchChem.

-

Chemsrc. (2026). This compound | CAS#:34403-03-7. Chemsrc. [Link]

- The Royal Society of Chemistry. (2013). Supporting Information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). HMDB. [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Scribd. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910). HMDB. [Link]

- Mukaiyama, T. (2004). Friedel–Crafts Acylation Reaction. In Organic Reactions (Vol. 64, pp. 1-1011). John Wiley & Sons, Inc.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

YouTube. (2021). NMR spectrum of acetophenone. Learning Science. [Link]

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

Sources

- 1. ijesi.org [ijesi.org]

- 2. This compound | 34403-03-7 [chemicalbook.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608) [hmdb.ca]

- 4. 2-(4-METHYLPHENYL)ACETOPHENONE(2430-99-1) 13C NMR spectrum [chemicalbook.com]

- 5. 2-(4-METHYLPHENYL)ACETOPHENONE(2430-99-1) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to 2-(3-Methylphenyl)acetophenone

This technical guide offers a comprehensive overview of 2-(3-Methylphenyl)acetophenone (CAS 34403-03-7), a valuable chemical intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, spectroscopic characteristics, a robust synthesis protocol, and essential safety information. The structure of this guide is tailored to provide both foundational knowledge and practical insights into the handling and application of this aryl ketone.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(3-methylphenyl)-1-phenylethanone, is an aromatic ketone. Its core structure consists of an acetophenone scaffold with a 3-methylphenyl (m-tolyl) group attached at the alpha position to the carbonyl. This substitution pattern is crucial for its utility as a precursor in the synthesis of more complex molecular architectures.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 34403-03-7 | [1] |

| Molecular Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| IUPAC Name | 2-(3-methylphenyl)-1-phenylethanone | [2] |

| Density | 1.062 g/cm³ | [3] |

| Boiling Point | 337.3 °C at 760 mmHg | [3] |

Spectroscopic Analysis

While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on the well-documented spectra of its parent compound, acetophenone, and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): A complex multiplet pattern integrating to 9 protons is expected. The protons on the benzoyl ring (adjacent to the carbonyl group) will be deshielded and appear further downfield (approx. δ 7.8-8.0 ppm) compared to the protons on the m-tolyl ring (approx. δ 7.0-7.3 ppm).

-

Methylene Protons (δ ~4.2 ppm): A singlet integrating to 2 protons is anticipated for the -CH₂- group situated between the two aromatic rings. Its position is influenced by the adjacent carbonyl and aromatic systems.

-

Methyl Protons (δ ~2.3 ppm): A singlet integrating to 3 protons, corresponding to the methyl group on the m-tolyl ring.

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon.

| Carbon Environment | Predicted Chemical Shift (δ ppm) | Rationale |

| Carbonyl (C=O) | ~197-198 | Typical for aryl ketones.[4] |

| Aromatic (C-H & C-C) | ~128-138 | Multiple signals corresponding to the unique carbons of the two aromatic rings. |

| Methylene (-CH₂-) | ~45-46 | Aliphatic carbon positioned between two electron-withdrawing groups. |

| Methyl (-CH₃) | ~21 | Typical for a methyl group on an aromatic ring. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands for its functional groups.

-

~1685 cm⁻¹: A strong, sharp absorption band indicative of the C=O (ketone) stretching vibration.

-

~3030-3100 cm⁻¹: A series of weak to medium bands corresponding to the aromatic C-H stretching vibrations.

-

~1450-1600 cm⁻¹: Multiple sharp bands due to aromatic C=C ring stretching.

-

~2850-2960 cm⁻¹: Weak bands from the aliphatic C-H stretching of the methylene and methyl groups.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the following key fragments are anticipated:

-

m/z 210: The molecular ion peak [M]⁺.

-

m/z 105: A prominent peak corresponding to the benzoyl cation [C₆H₅CO]⁺, formed by cleavage alpha to the carbonyl group.

-

m/z 91: A peak representing the tropylium ion [C₇H₇]⁺, formed from the fragmentation of the m-tolyl-methylene fragment.

-

m/z 77: The phenyl cation [C₆H₅]⁺, resulting from the loss of CO from the benzoyl cation.

Synthesis and Reactivity

2-Aryl acetophenones are versatile building blocks used to access a wide range of heterocyclic compounds.[3] The most common and reliable method for their synthesis is the Friedel-Crafts acylation.

Synthesis via Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved by the Friedel-Crafts acylation of benzene with 3-methylphenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This method ensures the correct regiochemistry, as the acylating agent dictates the substitution pattern.[5]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. The aromatic ring of benzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation restores the aromaticity of the ring, yielding the desired ketone product.[6]

Caption: Friedel-Crafts acylation workflow for synthesis.

Experimental Protocol: Friedel-Crafts Acylation